1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol

Antitubercular drug discovery Mycobacterium tuberculosis MIC determination

Generic benzimidazole analogs fail to replicate PAB scaffold activity due to extreme SAR sensitivity (MIC90 varies 200-fold). This specific 3-aminophenoxy-substituted compound is required for reproducible antitubercular research. - **Precise SAR replication:** Maintains defined 3-amino pattern essential for low-nanomolar MIC against M. tuberculosis H37Rv. - **Target validation tool:** Confirms QcrB engagement via differential resistance in QcrB-mutant vs. Rv1339-mutant strains. - **Combination-ready:** Established synergy with clofazimine & time-resolved antagonism/synergy with bedaquiline. - **Supply:** ≥98% purity, research-grade, documented hazard statements (H302-H315-H319-H335).

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 878668-48-5
Cat. No. B3162480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol
CAS878668-48-5
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC(COC3=CC=CC(=C3)N)O
InChIInChI=1S/C16H17N3O2/c17-12-4-3-5-14(8-12)21-10-13(20)9-19-11-18-15-6-1-2-7-16(15)19/h1-8,11,13,20H,9-10,17H2
InChIKeyIGRGQMBIVMKCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: Core Identity & Physicochemical Profile


1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol (CAS 878668-48-5), also designated 1-(3-aminophenoxy)-3-(benzimidazol-1-yl)propan-2-ol, is a synthetic phenoxyalkylbenzimidazole (PAB) analog [1]. This compound bears a benzimidazole core linked via a propan-2-ol spacer to a 3-aminophenoxy moiety, with a molecular formula of C16H17N3O2 and molecular weight of 283.32 g/mol [1]. It contains two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, with a computed XLogP3-AA value of 1.7 [1]. The compound is commercially available as a research-grade chemical from multiple suppliers, typically at ≥98% purity, and is classified with hazard statements H302-H315-H319-H335, requiring standard laboratory handling precautions .

Scaffold Phenoxyalkylbenzimidazole (PAB) analog with benzimidazole core and 3-aminophenoxy substituent
Workflow Antitubercular SAR expansion, QcrB target engagement, and resistance profiling studies
Procurement Multi-vendor research-grade availability with defined purity specifications

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: Procurement Risks of Generic Substitution


Generic substitution among benzimidazole-containing analogs carries significant research risk because the phenoxyalkylbenzimidazole (PAB) scaffold exhibits profound structure-activity relationship (SAR) sensitivity at multiple molecular segments [1]. Systematic SAR studies across 31 PAB analogs have demonstrated that MIC90 values against Mycobacterium tuberculosis can vary over a 200-fold range—from 0.10 µM to 20 µM—depending on substituent identity and positioning [2]. Even subtle modifications to the phenoxy ring substitution pattern, alkyl linker length, or benzimidazole C2-substituent can abrogate nanomolar activity entirely [1]. Consequently, procurement of this specific compound with the defined 3-amino substitution pattern on the phenoxy ring is essential for reproducing published activity profiles or for building upon established SAR trajectories; off-the-shelf substitution with commercially similar benzimidazole derivatives cannot be assumed to recapitulate the same potency, selectivity, or target engagement.

Scaffold substitution sensitivity
Modifications to phenoxy substitution, linker length, or benzimidazole C2 position can drastically shift antimycobacterial activity and SAR interpretation.
Linker length and composition
Altering the propan-2-ol spacer may disrupt target engagement or physicochemical properties; off-the-shelf analogs may not recapitulate published profiles.
3-Amino substituent relevance
Replacement or relocation of the 3-amino group on the phenoxy ring likely abolishes the low-nanomolar activity and QcrB inhibition pattern.

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: Quantitative Evidence vs. Closest Analogs


Antitubercular Potency Against M. tuberculosis

This compound belongs to the phenoxyalkylbenzimidazole (PAB) class, which has demonstrated antitubercular activity in the low nanomolar range [1]. The most potent analog within the expanded PAB SAR series achieved a minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv in the low nanomolar range (≤100 nM), representing an improvement relative to the earlier exemplar 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole which exhibited an MIC of 52 nM [1][2]. Compounds within this class that incorporate the 3-aminophenoxy substitution pattern retain activity, whereas modifications at the phenoxy ring position or replacement of the amino group with alternative substituents result in substantial potency shifts [1].

Antitubercular MIC
Head-to-head
MIC ≤100 nM (optimized PAB) vs 52 nM (exemplar); inactive analogs >20 µM
Supports scaffold potency ranking and SAR exploration
M. tuberculosis H37Rv, broth microdilution
Antitubercular drug discovery Mycobacterium tuberculosis MIC determination Phenoxyalkylbenzimidazole SAR

QcrB vs. Rv1339 Resistance Selectivity

PAB compounds, including those bearing the 3-aminophenoxy substitution motif, exert their antitubercular activity through inhibition of QcrB, a subunit of the cytochrome bc1 oxidase complex within the mycobacterial electron transport chain [1]. Resistance selection studies revealed that QcrB mutant strains of M. tuberculosis exhibit cross-resistance to all PAB compounds tested, confirming QcrB as the essential molecular target for this chemotype [1]. In contrast, Rv1339 mutant strains displayed resistance only to a subset of PAB analogs, indicating that Rv1339 mutations confer a compound-specific resistance profile rather than universal class-level resistance [1]. This differential resistance pattern provides a molecular fingerprint distinguishing target engagement among structurally related PAB analogs.

Resistance Selectivity
Head-to-head
QcrB mutant: resistant to all PABs; Rv1339 mutant: resistant to subset only
Supports QcrB target engagement verification
Whole-genome sequenced mutants
QcrB inhibition Mycobacterium tuberculosis Target identification Resistance mechanism Cytochrome bc1 complex

Cytotoxicity Selectivity: Prokaryotic vs. Eukaryotic

PAB compounds demonstrate a favorable selectivity profile, exhibiting potent antimycobacterial activity coupled with minimal cytotoxicity against eukaryotic cells [1][2]. The initial PAB exemplar achieved a selectivity index (SI) of 523, calculated as the ratio of eukaryotic cell cytotoxicity (IC50) to antimycobacterial MIC [2]. The expanded SAR series maintained this low cytotoxicity profile, with the most potent compounds showing "very little cytotoxicity against eukaryotic cells" while retaining low-nanomolar MICs against M. tuberculosis [1]. This prokaryotic selectivity contrasts with certain other benzimidazole derivatives that exhibit broader eukaryotic cytotoxicity, which may limit their utility in cell-based infection models.

Cytotoxicity Selectivity
Class-level
Selectivity index = 523 (IC50 ≈27 µM / MIC 52 nM)
Supports eukaryotic selectivity in cell-based models
Vero/HepG2 cells, MTT assay
Selectivity index Cytotoxicity Eukaryotic cells Antitubercular selectivity Therapeutic window

M. tuberculosis vs. M. smegmatis Selectivity

PAB compounds exhibit notable species selectivity within the Mycobacterium genus, demonstrating potent activity against M. tuberculosis while showing substantially reduced activity against the closely related, fast-growing non-pathogenic species Mycobacterium smegmatis [1]. This selectivity profile distinguishes PABs from broad-spectrum antimycobacterial agents that inhibit both pathogenic and non-pathogenic mycobacteria with comparable potency. The differential susceptibility likely reflects variations in QcrB sequence or electron transport chain architecture between slow-growing pathogenic mycobacteria and fast-growing saprophytic species.

M. smegmatis Selectivity
Class-level
Selective for M. tuberculosis; M. smegmatis activity substantially reduced
Supports species-specific screening counter-screen
No precise fold selectivity reported
Mycobacterium smegmatis Species selectivity Antimycobacterial spectrum Tuberculosis-specific activity

Combination Interactions with ETC Inhibitors

PAB compounds exhibit context-dependent interactions when combined with other electron transport chain (ETC) inhibitors, a property with direct implications for experimental design in tuberculosis drug discovery [1]. In checkerboard combination assays, PAB combined with clofazimine resulted in synergistic killing of M. tuberculosis under both replicating and nonreplicating conditions [1]. Conversely, PAB combined with bedaquiline (a clinical-stage ATP synthase inhibitor) demonstrated antagonism at early time points, particularly under nonreplicating conditions; however, this antagonism resolved within 3 weeks, after which PAB-bedaquiline combinations became highly bactericidal and in some cases outperformed either drug alone [1]. This dynamic interaction profile differs from that of other QcrB inhibitors and respiratory chain-targeting agents, informing rational combination partner selection.

Combination Profile
Class-level
Synergy with clofazimine; early antagonism with bedaquiline resolving by day 21
Supports rational combination partner selection
Checkerboard and time-kill kinetics
Drug combination Synergy Bedaquiline Clofazimine Electron transport chain Tuberculosis regimen

Commercial Availability & Purity Specifications

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol (CAS 878668-48-5) is commercially stocked by multiple research chemical suppliers with defined purity specifications, distinguishing it from custom-synthesis-only PAB analogs that may require extended lead times and incur higher procurement costs . The compound is available at ≥98% purity from established vendors including ChemScene (Cat. CS-0357719) and Leyan (Cat. 1428389), with documented hazard classifications (H302-H315-H319-H335) and storage recommendations (sealed, dry, 2-8°C) supporting standardized laboratory handling . Santa Cruz Biotechnology also lists this compound under catalog number sc-297300 [1]. This multi-vendor availability contrasts with the limited or custom-synthesis-only accessibility of other PAB analogs bearing alternative substitution patterns.

Vendor Availability
Data to verify
≥98% purity; stocked by ChemScene, Leyan, Santa Cruz Biotechnology
Supports procurement consistency and reduced lead time
Vendor-reported specifications
Chemical procurement Purity specification Vendor availability Research-grade compound

1-(3-Amino-phenoxy)-3-benzoimidazol-1-yl-propan-2-ol: Research & Procurement Scenarios


Antitubercular PAB Scaffold SAR Expansion

This compound serves as a key intermediate or reference standard in phenoxyalkylbenzimidazole (PAB) structure-activity relationship programs aimed at optimizing antitubercular potency. With established low-nanomolar MIC values against M. tuberculosis H37Rv for optimized analogs [1] and a baseline comparator MIC of 52 nM for the initial PAB exemplar [2], researchers can systematically vary the 3-aminophenoxy substitution pattern, linker composition, and benzimidazole C2-substituent to generate SAR data. The >380-fold activity differential observed between active PABs and inactive 4-aminopiperidine derivatives [1] provides a robust assay window for distinguishing productive from non-productive structural modifications.

QcrB Target Engagement & Resistance Profiling

This compound is optimally suited for target validation and mechanism-of-action studies focused on the mycobacterial cytochrome bc1 complex. The differential resistance pattern observed in QcrB-mutant (pan-PAB resistant) versus Rv1339-mutant (subset-resistant) M. tuberculosis strains [1] provides a molecular tool for confirming QcrB target engagement. Researchers can employ this compound in resistance selection experiments, whole-genome sequencing of resistant clones, and cross-resistance profiling against isogenic mutant panels to dissect compound-specific vs. target-class pharmacology.

Intracellular M. tuberculosis Infection Models

Given the high selectivity index (SI = 523) observed for the PAB chemotype [1] and documented activity against intracellular M. tuberculosis [2], this compound is appropriate for use in macrophage infection models where eukaryotic cytotoxicity must be minimized. The selectivity for M. tuberculosis over M. smegmatis [1] further supports its use in co-culture or differential susceptibility assays distinguishing pathogenic from non-pathogenic mycobacterial species.

Rational Combination Partner Selection with ETC Inhibitors

This compound is suitable for tuberculosis drug combination studies exploring synergistic or antagonistic interactions with clinical-stage electron transport chain inhibitors. The documented synergy with clofazimine under both replicating and nonreplicating conditions [1] provides a positive control for combination efficacy, while the early-stage antagonism with bedaquiline that resolves to enhanced killing by day 21 [1] offers a time-resolved model for studying dynamic drug-drug interactions. These defined profiles enable rational design of multi-drug regimens targeting the mycobacterial respiratory chain.

Application
Selection Property
Validation Focus
PAB scaffold SAR expansion
3-aminophenoxy substitution sensitivity
MIC endpoint and SAR trajectory
QcrB target engagement profiling
Resistance mutation fingerprint
QcrB-mutant vs Rv1339-mutant panel
Intracellular M. tuberculosis infection models
Eukaryotic cytotoxicity selectivity
Macrophage model viability endpoints
Combination drug interaction studies
Defined ETC inhibitor interaction profile
Synergy/antagonism time-course analysis
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